molecular formula C12H10ClFN2O3 B3337917 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide CAS No. 832738-03-1

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B3337917
CAS No.: 832738-03-1
M. Wt: 284.67 g/mol
InChI Key: KQFBWTUMPJPLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a furan core substituted with a phenoxy-methyl group bearing chloro and fluoro substituents at the 3- and 4-positions, respectively. Its molecular formula is C₁₂H₁₀ClFN₂O₃, with a molecular weight of 284.67 g/mol . The presence of halogen substituents enhances its lipophilicity and may influence binding affinity in biological systems.

Properties

IUPAC Name

5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O3/c13-9-5-7(1-3-10(9)14)18-6-8-2-4-11(19-8)12(17)16-15/h1-5H,6,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFBWTUMPJPLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC2=CC=C(O2)C(=O)NN)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401157878
Record name 5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832738-03-1
Record name 5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furancarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832738-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The chlorofluorophenyl group can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Chemistry

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide serves as an intermediate in organic synthesis . It can be utilized to create more complex organic molecules, making it valuable in the development of new chemical entities.

Biology

Research has indicated that this compound exhibits antimicrobial and anticancer properties . Studies have shown its effectiveness against various bacterial strains and fungi, highlighting its potential as a therapeutic agent.

Antimicrobial Activity :

Microbial StrainMinimum Inhibitory Concentration (MIC) mg/mL
E. coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048
Fusarium oxysporum56.74 - 222.31

The compound's structure-activity relationship (SAR) suggests that modifications can enhance its antimicrobial efficacy, particularly with electron-withdrawing groups on the phenyl ring.

Medicine

Ongoing research aims to explore the compound's potential as a therapeutic agent for various diseases, particularly in oncology. Its mechanism of action may involve interactions with specific enzymes or receptors, leading to inhibition of cancer cell proliferation.

Industrial Applications

In the industrial sector, this compound may be employed in the development of new materials or as a component in chemical manufacturing processes. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Case Studies

  • Antimicrobial Efficacy :
    A study demonstrated that derivatives of this compound showed enhanced antibacterial activity when electron-withdrawing groups were present on the phenyl ring. The research indicated that structural modifications could lead to compounds with improved potency against resistant bacterial strains.
  • Cancer Research :
    Preliminary investigations into the anticancer properties of this compound revealed promising results in inhibiting tumor cell growth in vitro. Further studies are required to elucidate the exact pathways involved.

Mechanism of Action

The mechanism of action of 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenoxy/Naphthyloxy Group Solubility (µg/mL) Key References
5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide C₁₂H₁₀ClFN₂O₃ 284.67 3-Cl, 4-F Not reported
5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide C₁₂H₁₀ClN₃O₅ 311.68 2-Cl, 5-NO₂ Not reported
5-[(2-Naphthyloxy)methyl]furan-2-carbohydrazide C₁₆H₁₄N₂O₃ 282.30 2-Naphthyl Not reported
5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide C₁₆H₂₀N₂O₄ 304.34 2-OCH₃, 4-C₃H₇ 28.7 (pH 7.4)
5-(4-Chlorophenyl)furan-2-carbohydrazide C₁₁H₉ClN₂O₂ 236.66 4-Cl (directly on phenyl) Not reported

Key Observations :

  • Electron-Withdrawing vs. In contrast, the methoxy and propyl groups in the 2-methoxy-4-propyl derivative improve solubility (28.7 µg/mL) due to hydrophilic and hydrophobic balance.
  • Aromatic System Variations: Replacement of the phenoxy group with a naphthyloxy moiety increases aromatic surface area, which may enhance π-π stacking in biological targets but reduces solubility.

Computational and Spectral Analysis

  • Density Functional Theory (DFT): Studies on related compounds using hybrid functionals (e.g., B3LYP) highlight the importance of exact exchange terms in predicting thermochemical properties, such as atomization energies and ionization potentials .
  • Spectral Characterization : ¹H/¹³C NMR and HRMS are standard for confirming hydrazide structures, as seen in the synthesis of N′-[(5-methoxy-1H-indol-3-yl)methylidene]furan-2-carbohydrazide .

Biological Activity

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide (CAS No. 832738-03-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClFN2O3. The compound consists of a furan ring, a chlorofluorophenyl group, and a carbohydrazide moiety. Its structure is pivotal in determining its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains.

In Vitro Studies

  • Bacterial Inhibition :
    • The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 0.0195 mg/mL against E. coli and 0.0048 mg/mL against Bacillus mycoides and Candida albicans .
    • A comparative study showed that derivatives with electron-withdrawing groups on the phenyl ring enhanced antibacterial activity, indicating structure-activity relationships (SAR) that can guide further modifications .
  • Fungal Activity :
    • The compound also displayed antifungal properties, with MIC values ranging from 16.69 to 78.23 µM against C. albicans and other fungal strains .
Microbial Strain MIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048
Fusarium oxysporum56.74 - 222.31

Anticancer Properties

The anticancer potential of the compound has also been explored in various studies.

The proposed mechanism involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. The binding affinity to these targets may disrupt critical signaling pathways, leading to reduced cell viability and increased apoptosis in cancer cells.

  • Cell Line Studies :
    • In vitro assays using various cancer cell lines have shown that the compound induces cytotoxicity at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
  • Case Studies :
    • Recent research indicated that modifications in the substituents on the furan ring significantly influenced the anticancer activity, emphasizing the importance of molecular design in drug development .

Research Findings

The following table summarizes key findings from recent studies on the biological activities of this compound:

Study Focus Findings Reference
Antibacterial ActivityEffective against multiple strains; low MIC values
Antifungal ActivitySignificant inhibition observed; varying MICs
Anticancer ActivityInduces cytotoxicity in cancer cell lines
Structure-Activity RelationshipModifications enhance biological efficacy

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and validate assumptions (e.g., normality via Shapiro-Wilk test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.